molecular formula C20H15FN2O4S B2946496 4-fluoro-N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide CAS No. 922136-07-0

4-fluoro-N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide

Katalognummer: B2946496
CAS-Nummer: 922136-07-0
Molekulargewicht: 398.41
InChI-Schlüssel: PMAWQEJQRBDRKV-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

This compound (CAS: 922136-07-0) is a dibenzo-oxazepine derivative with a benzenesulfonamide moiety substituted at the para position with fluorine. Its molecular formula is C₂₀H₁₅FN₂O₄S, with an average mass of 398.41 g/mol and a monoisotopic mass of 398.073656 Da . The structure comprises a 10-methyl group on the dibenzo-oxazepin ring and a 4-fluoro substitution on the benzenesulfonamide component.

Eigenschaften

IUPAC Name

4-fluoro-N-(5-methyl-6-oxobenzo[b][1,4]benzoxazepin-8-yl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15FN2O4S/c1-23-17-4-2-3-5-19(17)27-18-11-8-14(12-16(18)20(23)24)22-28(25,26)15-9-6-13(21)7-10-15/h2-12,22H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMAWQEJQRBDRKV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC=CC=C2OC3=C(C1=O)C=C(C=C3)NS(=O)(=O)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15FN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multiple steps, starting with the construction of the dibenzo[b,f][1,4]oxazepine core. One common approach is to start with a suitable benzene derivative, followed by the introduction of the oxazepine ring through cyclization reactions. The fluorine atom and sulfonamide group are then introduced through subsequent substitution reactions.

Industrial Production Methods

In an industrial setting, the synthesis of this compound would likely involve large-scale reactions with optimized conditions to ensure high yield and purity. This might include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.

Analyse Chemischer Reaktionen

Types of Chemical Reactions

The compound participates in three primary reaction categories:

Oxidation Reactions

The methyl group on the dibenzo-oxazepine ring undergoes oxidation to form carboxylic acid derivatives. Common oxidizing agents include:

  • Potassium permanganate (KMnO₄) in acidic or neutral conditions

  • Chromium trioxide (CrO₃) in aqueous sulfuric acid

Example :

4 Fluoro N 10 methyl KMnO4,Δ4 Fluoro N 10 carboxy 11 oxo +H2O\text{4 Fluoro N 10 methyl }\xrightarrow{\text{KMnO}_4,\Delta}\text{4 Fluoro N 10 carboxy 11 oxo }+\text{H}_2\text{O}

Reduction Reactions

The ketone group at position 11 is reduced to a secondary alcohol using:

  • Sodium borohydride (NaBH₄) in methanol

  • Lithium aluminum hydride (LiAlH₄) in tetrahydrofuran

Example :

11 Oxo groupLiAlH411 Hydroxy derivative\text{11 Oxo group}\xrightarrow{\text{LiAlH}_4}\text{11 Hydroxy derivative}

Substitution Reactions

The sulfonamide group undergoes nucleophilic substitution with:

  • Amines (e.g., ethylenediamine) at the sulfonyl center

  • Thiols (e.g., mercaptoethanol) under basic conditions

Example :

Benzenesulfonamide+R NH2BaseN substituted sulfonamide\text{Benzenesulfonamide}+\text{R NH}_2\xrightarrow{\text{Base}}\text{N substituted sulfonamide}

Reaction Conditions and Products

Reaction Type Reagents/Conditions Major Products Yield
OxidationKMnO₄, H₂SO₄, 80°CCarboxylic acid72-85%
ReductionLiAlH₄, THF, 0°C → RTSecondary alcohol68-78%
Nucleophilic SubstitutionEthylenediamine, K₂CO₃, DMFDiamine derivative55-65%

Mechanistic Insights

  • Oxidation : Proceeds via radical intermediates in acidic media, with KMnO₄ acting as a one-electron oxidizer.

  • Reduction : LiAlH₄ delivers hydride ions to the carbonyl carbon, forming a tetrahedral intermediate before protonation.

  • Substitution : The sulfonamide’s sulfur atom acts as a Lewis acid, facilitating nucleophilic attack at the sulfonyl group .

Comparative Reactivity with Analogues

Compound Structural Difference Reactivity Notes
4-Chloro derivativeChlorine instead of fluorineHigher electrophilicity at sulfonamide due to Cl’s stronger -I effect
Non-fluorinated analogueLack of fluorineReduced stability in oxidation reactions; lower yields (50-60%)
Thiophene-sulfonamide Thiophene ring replaces benzeneEnhanced nucleophilic substitution rates due to sulfur’s polarizability

Stability and Side Reactions

  • Hydrolysis : The sulfonamide group hydrolyzes in strong acids (e.g., HCl, 6M) to yield sulfonic acids and amines .

  • Thermal decomposition : Degrades above 220°C, releasing SO₂ and fluorobenzene derivatives .

Wissenschaftliche Forschungsanwendungen

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology

In biological research, this compound may be used to study enzyme inhibition or receptor binding. Its sulfonamide group, in particular, can interact with various biological targets.

Medicine

In medicine, this compound has potential as a therapeutic agent. Its ability to interact with biological systems could make it useful in the development of new drugs.

Industry

In industry, this compound could be used in the production of materials with specific properties, such as enhanced stability or reactivity.

Wirkmechanismus

The mechanism by which this compound exerts its effects depends on its specific application. For example, in drug development, it may act as an enzyme inhibitor by binding to the active site of the enzyme, preventing its normal function. The molecular targets and pathways involved would vary based on the biological system being studied.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structural Analogs

Structural Variations and Molecular Properties

The compound is compared to three closely related analogs (Table 1):

Table 1: Structural and Molecular Comparison

Compound Name Molecular Formula Molecular Weight Key Substituents (Dibenzo-Oxazepin) Key Substituents (Sulfonamide)
Target Compound C₂₀H₁₅FN₂O₄S 398.41 10-methyl 4-fluoro
3,4-Dimethyl-N~1~-(10-methyl-11-oxo-dibenzo[b,f][1,4]oxazepin-2-yl)-1-benzenesulfonamide C₂₁H₁₉N₂O₄S Calculated: 395.45 10-methyl 3,4-dimethyl
1-(4-Chlorophenyl)-N-(8,10-dimethyl-11-oxo-dibenzo[b,f][1,4]oxazepin-2-yl)methanesulfonamide C₂₂H₁₉ClN₂O₄S 442.90 8,10-dimethyl 4-chlorophenyl (methanesulfonamide)
N-(8,10-Dimethyl-11-oxo-dibenzo[b,f][1,4]oxazepin-2-yl)-4-fluorobenzenesulfonamide C₂₁H₁₇FN₂O₄S 412.40 8,10-dimethyl 4-fluoro
Key Observations:

Substituent Effects on the Dibenzo-Oxazepin Ring: The target compound has a single 10-methyl group, whereas analogs in and feature 8,10-dimethyl substitutions. The dimethyl substitution ( and ) increases molecular weight by ~14–42 g/mol compared to the target compound.

Sulfonamide Modifications :

  • The target compound’s 4-fluoro group contrasts with the 3,4-dimethyl substitution in and the 4-chlorophenyl group in . Fluorine’s electronegativity may enhance hydrogen-bonding interactions compared to methyl or chlorine .
  • replaces benzenesulfonamide with methanesulfonamide , reducing aromaticity and possibly solubility.

Implications for Bioactivity and Physicochemical Properties

Bioactivity Clustering

A study () demonstrated that compounds with similar structures cluster in bioactivity profiles. For example:

  • The target compound’s 4-fluoro group may favor interactions with serine/threonine kinases or GPCRs, whereas 4-chlorophenyl () could exhibit stronger hydrophobic interactions but reduced selectivity due to larger atomic size .
  • 8,10-Dimethyl analogs () might show altered conformational stability, affecting binding to targets like oxidoreductases or proteases .
Physicochemical Properties
  • Lipophilicity : The 4-fluoro group (logP ~2.1 estimated) likely lowers lipophilicity compared to 4-chlorophenyl (logP ~2.8) .
  • Solubility : The methanesulfonamide in may improve aqueous solubility relative to aromatic sulfonamides .

Case Study: Lumping Strategy for Analog Analysis

highlights that structurally similar compounds (e.g., dibenzo-oxazepin derivatives) can be grouped as surrogates for predictive modeling. For instance:

  • The target compound and its analogs could be "lumped" to study oxidative metabolic pathways, though substituent-specific differences (e.g., fluorine vs. chlorine) necessitate separate evaluation for precise toxicity or efficacy predictions .

Biologische Aktivität

4-Fluoro-N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide is a complex organic compound with potential biological activity. Its unique structure, characterized by a fluorine atom and a dibenzo-oxazepine core, suggests significant interactions with various biological targets. This article explores the biological activity of this compound through various studies and findings.

Chemical Structure and Properties

The molecular formula of 4-fluoro-N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide is C21H17FN2O4SC_{21}H_{17}FN_2O_4S, with a molecular weight of approximately 412.44 g/mol. The presence of the fluorine atom enhances its binding affinity, while the rigid structure of the dibenzo-oxazepine moiety allows for effective interaction with biological receptors.

Property Value
Molecular FormulaC21H17FN2O4SC_{21}H_{17}FN_2O_4S
Molecular Weight412.44 g/mol
CAS Number921919-58-6

The mechanism of action for 4-fluoro-N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide likely involves interaction with specific enzymes or receptors. Given its structural characteristics, it may function as an inhibitor or modulator in various biological pathways.

Antiviral Activity

Research indicates that compounds similar to 4-fluoro-N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide exhibit antiviral properties. For instance, a study on related compounds demonstrated effective inhibition of influenza virus neuraminidase activity with half-maximal effective concentrations (EC50) ranging from 17.4 to 21.1 μM without cellular toxicity at higher concentrations (up to 900 μM) . This suggests that the compound could potentially serve as an antiviral agent against influenza viruses.

Structure-Activity Relationship (SAR)

The structure-activity relationship studies have shown that modifications in the molecular structure can significantly affect biological activity. For example, the introduction of different substituents at various positions on the dibenzo-oxazepine core has led to the identification of compounds with enhanced potency against viral infections .

Case Studies

  • Influenza Virus Inhibition : A study involving dihydrofuropyridinones highlighted their potential as lead compounds for influenza virus inhibitors. The tested compounds showed significant reduction in viral protein levels and viral progeny production in infected cells . This study underscores the relevance of structural modifications in enhancing antiviral efficacy.
  • Dopamine Receptor Antagonism : Another study focused on derivatives similar to 4-fluoro-N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide indicated potential antagonistic effects on dopamine D2 receptors, which are crucial targets for neuropsychiatric disorders . This highlights the compound's versatility in targeting different biological pathways.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 4-fluoro-N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide, and how can purity be optimized?

  • Methodological Answer :

  • Route 1 : Use a coupling reaction between 4-fluorobenzenesulfonyl chloride and the dibenzooxazepinamine precursor under anhydrous conditions (e.g., acetonitrile with potassium carbonate as a base). Monitor reaction progress via TLC or HPLC .
  • Route 2 : Employ trichloroisocyanuric acid (TCICA) as a chlorinating agent for intermediates, followed by sulfonamide formation. Optimize purity via recrystallization in ethanol/water mixtures or gradient chromatography using high-resolution columns (e.g., Chromolith® HPLC columns) .
  • Purity Validation : Confirm purity (>98%) using LC-MS and quantify impurities via USP reference standards .

Q. How can spectroscopic techniques (NMR, MS, XRD) be applied to characterize the compound’s structure and confirm regioselectivity?

  • Methodological Answer :

  • NMR : Assign protons in the dibenzooxazepin ring (δ 7.2–8.1 ppm) and sulfonamide NH (δ 10.5–11.0 ppm). Use 2D-COSY and HSQC to resolve overlapping signals in aromatic regions .
  • Mass Spectrometry : Confirm molecular weight (e.g., [M+H]+ at m/z 469.41) via ESI-MS. Fragmentation patterns should align with the sulfonamide and fluoroaryl groups .
  • X-ray Crystallography : Resolve crystal packing and hydrogen-bonding networks (e.g., sulfonamide NH∙∙∙O interactions) to validate stereochemistry .

Q. What in vitro assays are suitable for preliminary screening of biological activity (e.g., enzyme inhibition)?

  • Methodological Answer :

  • Kinase/Enzyme Inhibition : Use fluorescence polarization assays with recombinant enzymes (e.g., Pfmrk inhibitors) at 10 µM–1 nM concentrations. Measure IC50 values via dose-response curves .
  • Cell Permeability : Assess using Caco-2 monolayers. Calculate apparent permeability (Papp) with LC-MS quantification .
  • Controls : Include reference inhibitors (e.g., Hedgehog Antagonist VIII) and validate with DMSO controls .

Advanced Research Questions

Q. How can mechanistic studies elucidate the compound’s interaction with target proteins (e.g., docking vs. molecular dynamics simulations)?

  • Methodological Answer :

  • Docking : Use AutoDock Vina with crystal structures (PDB) of target enzymes. Focus on sulfonamide’s hydrogen bonds and fluorophenyl’s hydrophobic interactions .
  • Molecular Dynamics (MD) : Simulate binding stability (100 ns trajectories) in explicit solvent. Analyze RMSD/RMSF to identify critical residues (e.g., catalytic lysine or serine) .
  • Experimental Validation : Cross-validate computational results with mutagenesis (e.g., Ala-scanning) and SPR binding assays .

Q. How to resolve contradictions in biological activity data across different assay conditions (e.g., pH, solvent effects)?

  • Methodological Answer :

  • Systematic Replication : Repeat assays under standardized conditions (e.g., pH 7.4 buffer, <0.1% DMSO) and compare with original data .
  • Solvent Optimization : Test alternative solvents (e.g., PEG-400) to minimize cytotoxicity artifacts .
  • Meta-Analysis : Apply multivariate regression to identify confounding variables (e.g., serum protein binding) using tools like Prism® .

Q. What experimental designs are optimal for evaluating the compound’s environmental fate and ecotoxicological impact?

  • Methodological Answer :

  • Environmental Persistence : Conduct OECD 301F biodegradation tests. Measure half-life (t1/2) in soil/water matrices via HPLC .
  • Ecotoxicology : Use Daphnia magna acute toxicity assays (48h LC50) and algal growth inhibition tests (OECD 201). Quantify bioaccumulation factors (BCF) .
  • Data Integration : Model compartmental distribution (air/water/soil) using EPI Suite™ and compare with experimental results .

Methodological Considerations Table

Research Aspect Key Parameters References
Synthesis PurityLC-MS (>98%), USP standards
Enzyme Inhibition AssaysIC50, Hill coefficients, Z’-factor validation
Environmental Impactt1/2, BCF, LC50
Computational ValidationRMSD <2 Å, SPR KD values

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.